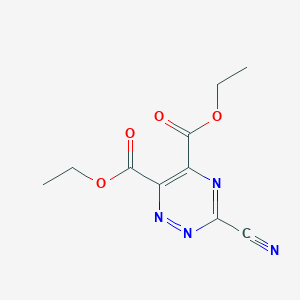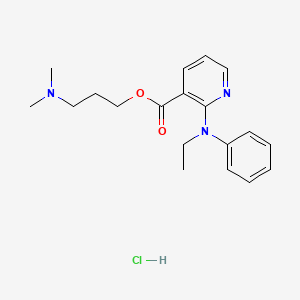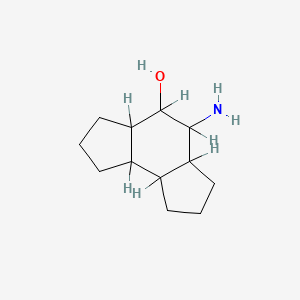
Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a triazine ring substituted with cyano and ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with cyanogen bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and ester groups can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: It participates in inverse electron demand Diels-Alder reactions, forming highly functionalized heterocycles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, tetrahydrofuran (THF), dioxane
Major Products Formed
Substitution Products: Depending on the substituents introduced.
Cycloaddition Products: Various heterocyclic compounds.
Hydrolysis Products: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate involves its interaction with nucleophiles and electrophiles. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition of enzymatic activity or disruption of cellular processes. The cyano group is particularly reactive, allowing the compound to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 1,2,3-triazine-4,6-dicarboxylate
- Cyanuric chloride
- 2,4,6-Tricyano-1,3,5-triazine
Uniqueness
Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other triazines, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Eigenschaften
CAS-Nummer |
74476-39-4 |
|---|---|
Molekularformel |
C10H10N4O4 |
Molekulargewicht |
250.21 g/mol |
IUPAC-Name |
diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate |
InChI |
InChI=1S/C10H10N4O4/c1-3-17-9(15)7-8(10(16)18-4-2)14-13-6(5-11)12-7/h3-4H2,1-2H3 |
InChI-Schlüssel |
AHNUOBYMVGSVOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=NC(=N1)C#N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14443499.png)









![{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury](/img/structure/B14443564.png)

![1-[(3-Ethenylphenyl)methyl]-1H-imidazole](/img/structure/B14443582.png)

